molecular formula C9H13NO2 B1269523 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 85302-07-4

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No.: B1269523
CAS No.: 85302-07-4
M. Wt: 167.2 g/mol
InChI Key: USUMAAZJCOVPIN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is an organic compound with a unique structure that includes a dimethylamino group attached to a methylene bridge, which is further connected to a cyclohexanedione ring

Scientific Research Applications

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials with specific properties.

Biochemical Analysis

Biochemical Properties

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclohexanone monooxygenase, which catalyzes the oxidation of cyclohexanone derivatives. The interaction between this compound and these enzymes is typically characterized by the formation of enzyme-substrate complexes, leading to the subsequent biochemical transformations .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s activity and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its role in cellular processes and optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione typically involves the reaction of dimethylformamide dimethyl acetal with 1,3-cyclohexanedione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 1,3-cyclohexanedione and dimethylformamide dimethyl acetal.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.

    Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanedione ring can undergo nucleophilic addition reactions. These interactions enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione: Similar structure with additional methyl groups on the cyclohexane ring.

    2-[(Dimethylamino)methylene]-3,4-dihydro-9-arylacridin-1(2H)-one: Contains an acridine moiety instead of a cyclohexanedione ring.

Uniqueness

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is unique due to its specific combination of a dimethylamino group and a cyclohexanedione ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(dimethylaminomethylidene)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMAAZJCOVPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326881
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85302-07-4
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85302-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione
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Synthesis routes and methods I

Procedure details

1,3-Cyclohexanedione (11.2 g, 100 mmol) was suspended in dimethylformamide dimethylacetal (28 mL) and the mixture was heated at reflux for 1 h. The mixture was cooled to room temperature and the solvent was evaporated to provide an orange solid, which was recrystalized from ethyl acetate to provide 12 g (72%) of 2-dimethylaminomethylene-1,3-cyclohexanedione as light orange needles, mp 116°-118° C.; 1H NMR (CDCl3) δ8.05 (s, 1H), 3.40 (s, 3H), 3.19 (s, 3H), 2.26 (t, 4H), 1.95 (m, 1H).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of cyclohexane-1,3-dione (33.6 g, 300 mmol) in DMF-DMA (120 ml) was heated to 100° C. and stirred for 1 h under nitrogen protection. The volatiles were concentrated under reduced pressure. The red solid (55 g crude) was used in the next step directly.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture was prepared from 90 grams of 1,3-cyclohexanedione and 225 ml of N,N-dimethylformamide dimethyl acetal and heated at reflux for 90 minutes. Excess solvent was removed under reduced pressure and the residue was triturated in hot ethyl acetate to give 2-dimethylaminomethylene-1,3-cyclohexanedione as rust colored crystals melting at about 114.5°-116° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an ethanol suspension (60 ml) of 10.73 g (40 mmol) of 1-amidino-4-benzylpiperazine sulfate, were added an ethanol solution (80 ml) of 1.6 g (40 mmol) of sodium hydroxide and then 6.69 g (40 mmol) of the 2-dimethylaminomethylenecyclohexane-1,3-dione obtained in Referential Example 46. The resultant mixture was heated under reflux for 4 hours. After cooling the reaction mixture to room temperature, the solvent was distilled off. The residue was added with 100 ml of water and then extracted twice with 200 ml of ethyl acetate. The ethyl acetate layer was washed with saturated saline and then dried with anhydrous magnesium sulfate. Ethyl acetate was the distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=3/7) to obtain 9.90 g of the intended product as light yellowish crystals (yield: 77%).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
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2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

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